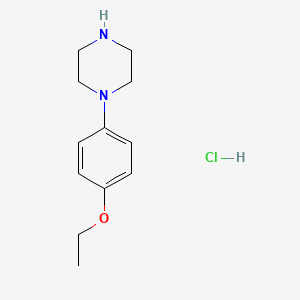

1-(4-Ethoxyphenyl)piperazine hydrochloride

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its prevalence in clinically used drugs is a testament to its favorable properties. The piperazine scaffold is often considered a "privileged" structure due to its ability to interact with multiple biological targets. Its conformational flexibility allows it to adopt various shapes to fit into different binding pockets.

Furthermore, the two nitrogen atoms of the piperazine ring provide key physicochemical characteristics. They can be readily substituted, allowing for the introduction of diverse chemical functionalities to modulate a compound's pharmacological profile, solubility, and pharmacokinetic properties. The basicity of the nitrogen atoms also plays a crucial role in forming salt derivatives, such as hydrochlorides, which often enhance a compound's stability and bioavailability.

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with antimicrobial, and anticancer activities, among others. Its ability to improve the aqueous solubility and oral bioavailability of drug candidates makes it an attractive component in the drug design process.

Overview of Arylpiperazine Derivatives as Pharmacological Agents

The attachment of an aryl group to one of the nitrogen atoms of the piperazine ring gives rise to the arylpiperazine class of compounds. This structural modification has been particularly fruitful in the development of agents that act on the central nervous system. Arylpiperazines are well-known for their interactions with various neurotransmitter receptors, especially serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

The nature and substitution pattern on the aryl ring, as well as the substituent on the second piperazine nitrogen, profoundly influence the pharmacological activity and receptor selectivity of these derivatives. For instance, different substitutions can confer agonist, antagonist, or partial agonist activity at specific receptor subtypes. This modularity has enabled the development of a wide range of drugs, including antipsychotics, antidepressants, and anxiolytics.

Beyond the CNS, arylpiperazine derivatives have shown potential in other therapeutic areas. Their structural framework has been incorporated into molecules designed to treat cardiovascular diseases, inflammation, and infectious diseases. The ongoing research in this area continues to uncover new pharmacological applications for this versatile chemical class.

Contextualizing 1-(4-Ethoxyphenyl)piperazine (B1581692) Hydrochloride within Piperazine Research

1-(4-Ethoxyphenyl)piperazine hydrochloride is a specific arylpiperazine derivative that features an ethoxy group at the para-position of the phenyl ring. While extensive, publicly available research specifically detailing the comprehensive pharmacological profile of this exact compound is somewhat limited, its structural characteristics place it firmly within the well-explored chemical space of alkoxyphenylpiperazines.

The presence of the 4-ethoxy group is significant. Alkoxy substituents, such as methoxy (B1213986) and ethoxy groups, on the phenyl ring of arylpiperazines are known to influence their binding affinity and selectivity for various receptors. For example, the closely related analog, 1-(4-methoxyphenyl)piperazine (B173029), has been studied for its interactions with serotonergic and dopaminergic systems. It is known to be a metabolite of some psychoactive substances and has been investigated for its own pharmacological effects.

Research into arylpiperazine derivatives often involves systematic modifications of the substituents on the phenyl ring to understand structure-activity relationships (SAR). The variation from a methoxy to an ethoxy group, as in 1-(4-Ethoxyphenyl)piperazine, can alter the compound's lipophilicity, metabolic stability, and interaction with receptor binding sites. It is plausible that this compound is being investigated as a research tool or a potential therapeutic agent, likely targeting CNS receptors such as serotonin and dopamine subtypes. Its hydrochloride salt form suggests its utility in research and development due to improved handling and solubility characteristics. For instance, the related compound 1-(2-Ethoxyphenyl)piperazine (B86606) has been identified as an inhibitor of the 5-HT1A and 5-HT1D receptors. nih.gov This suggests that the ethoxyphenylpiperazine scaffold is a promising area for the discovery of new CNS-active agents.

Interactive Data Table: Physicochemical Properties of Selected Arylpiperazines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 1-Phenylpiperazine (B188723) | C10H14N2 | 162.23 | 1.5 |

| 1-(4-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 1.7 |

| 1-(4-Ethoxyphenyl)piperazine | C12H18N2O | 206.28 | 2.1 |

| 1-(4-Chlorophenyl)piperazine | C10H13ClN2 | 196.68 | 2.4 |

Interactive Data Table: Reported Receptor Targets for Arylpiperazine Analogs

| Compound Class | Example Compound | Primary Receptor Target(s) | Reported Activity |

| Phenylpiperazines | 1-Phenylpiperazine | 5-HT Receptors, α-Adrenergic Receptors | Varies with substitution |

| Methoxyphenylpiperazines | 1-(2-Methoxyphenyl)piperazine (B120316) | 5-HT2A, 5-HT2C, α2-Adrenergic Receptors | Antagonist |

| Ethoxyphenylpiperazines | 1-(2-Ethoxyphenyl)piperazine | 5-HT1A, 5-HT1D Receptors | Inhibitor nih.gov |

| Chlorophenylpiperazines | 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT2C Receptor | Agonist |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

897671-01-1 |

|---|---|

Molecular Formula |

C12H19ClN2O |

Molecular Weight |

242.74 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |

InChI Key |

ZLSUVWJQZDSRLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNCC2.Cl |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions

Biological Activities

Scientific literature available through comprehensive searches does not currently contain specific studies or detailed findings regarding the neuroprotective effects of 1-(4-Ethoxyphenyl)piperazine (B1581692) hydrochloride. Research on the broader class of arylpiperazine derivatives has indicated potential neuroprotective activity in various experimental models of neuroinflammation and neurodegenerative diseases. For instance, certain N-phenylpiperazine derivatives have been investigated for their dopaminergic profiles, which play a role in neuropsychiatric disorders. Additionally, some piperazine (B1678402) compounds have been explored as potential therapeutic agents for Alzheimer's disease, with demonstrated neuroprotective effects in preclinical models. However, specific data on the neuroprotective mechanisms, experimental models, and detailed research findings for 1-(4-Ethoxyphenyl)piperazine hydrochloride are not presently documented in the available scientific literature.

Table 1: Summary of Neuroprotective Effects Research

No specific data is available for this compound.

There is currently no specific information available in the scientific literature detailing the antimalarial activity of this compound. While the broader class of piperazine-containing compounds, such as imidazolopiperazines, has been identified as a promising area for antimalarial drug development, specific studies on the efficacy of this compound against Plasmodium species have not been reported. Research into related structures, like certain 1,4-disubstituted piperidine (B6355638) derivatives, has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. However, without direct studies, the potential antimalarial properties of this compound remain uncharacterized.

Table 2: Summary of Antimalarial Activity Research

No specific data is available for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Phenyl Ring Substitutions on Pharmacological Activity

Substitutions on the phenyl ring of the arylpiperazine scaffold play a critical role in modulating the pharmacological activity of these compounds. The nature, position, and electronic properties of these substituents can significantly alter receptor binding affinities and selectivity.

Research has shown that the presence of substituents on the phenyl ring can have a pronounced effect on the cytotoxic activities of arylpiperazine derivatives. For instance, in a series of synthesized arylpiperazine derivatives, compounds with methyl or fluoro groups at the ortho-position of the phenyl ring exhibited relatively strong cytotoxicity against LNCaP human prostate cancer cells, with IC50 values less than 5 µM. nih.gov Conversely, a chloro group at the para-position was found to be unfavorable for anti-cancer activity. nih.gov

In the context of receptor binding, electron-withdrawing groups on the phenyl ring have been shown to influence activity at serotonin (B10506) and dopamine (B1211576) receptors. For example, studies on a series of 1-aryl-4-(phenylarylmethyl)piperazines revealed that modifications to the aryl group attached to the piperazine (B1678402) nitrogen are crucial for their affinity for dopamine D2 and serotonin 5-HT1A receptors. nih.gov

The following table summarizes the cytotoxic activity of various phenyl ring-substituted arylpiperazine derivatives against different human prostate cancer cell lines.

| Compound | Substitution on Phenyl Ring | PC-3 IC50 (µM) | LNCaP IC50 (µM) | DU145 IC50 (µM) |

|---|---|---|---|---|

| 5 | H | 15.21 ± 1.15 | 10.23 ± 0.98 | 12.54 ± 1.02 |

| 8 | 2-CH3 | 10.23 ± 0.89 | 4.21 ± 0.35 | 8.25 ± 0.76 |

| 9 | 2-F | 12.87 ± 1.03 | 3.67 ± 0.29 | 10.34 ± 0.91 |

| 15 | 2-F | - | < 5 | - |

| 20 | 4-Cl | > 50 | > 50 | > 50 |

Role of the Ethoxy Group in Receptor Selectivity and Potency (Analogous to Methoxy)

While specific data focusing exclusively on the 1-(4-ethoxyphenyl)piperazine (B1581692) hydrochloride is limited, the role of the analogous methoxy (B1213986) group at the ortho, meta, or para positions of the phenyl ring has been more extensively studied. These studies provide valuable insights into the likely influence of the ethoxy group on receptor selectivity and potency, as the ethoxy group is electronically similar to the methoxy group but is slightly larger.

The presence of a methoxy group on the phenyl ring is a common feature in many centrally active arylpiperazine compounds. For instance, 1-(2-methoxyphenyl)piperazine (B120316) is a well-known serotonin receptor ligand. researchgate.net The position of the methoxy group is critical; for example, derivatives with a 2-methoxyphenyl moiety often show high affinity for the 5-HT1A receptor. researchgate.net Docking studies of 1-cinnamyl-4-(2-methoxyphenyl)piperazines have suggested that the methoxy group can participate in hydrogen bonding with receptor residues, contributing to the binding affinity at dopamine D2 and serotonin 5-HT1A receptors. researchgate.net

The electronic nature of the alkoxy group, being an electron-donating group, can influence the electron density of the phenyl ring and, consequently, its interaction with the receptor binding pocket. It is plausible that the ethoxy group in 1-(4-ethoxyphenyl)piperazine hydrochloride serves a similar role to the methoxy group, contributing to a favorable electronic and steric profile for receptor interaction. The slightly larger size of the ethoxy group compared to the methoxy group might lead to subtle differences in binding affinity and selectivity due to steric effects within the receptor's binding site.

Influence of Piperazine N-Substitution Patterns on Biological Targets

The substituent at the N4 position of the piperazine ring is a key determinant of the biological activity and target selectivity of arylpiperazine derivatives. This position is often connected to a second pharmacophoric group via a flexible aliphatic chain. nih.gov

The nature and length of this N4-substituent can dramatically alter the pharmacological profile. For example, N4-substitution of simple arylpiperazines can enhance their affinity for 5-HT1A sites while decreasing their affinity for 5-HT1B sites. researchgate.net A study of 4-substituted 1-arylpiperazines found that derivatives with a phthalimido or benzamido group at the end of a four-methylene unit chain displayed high affinity for 5-HT1A receptors. researchgate.net

In the context of anticancer activity, the N-substitution pattern is also crucial. Studies on a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates have shown that the nature of the N-substituent significantly impacts their antimycobacterial and cytotoxic properties. nih.gov The following table presents the binding affinities of various N-substituted arylpiperazines for sigma receptors.

| Compound | N-Substitution | S1R Ki (nM) | S2R Ki (nM) |

|---|---|---|---|

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-ethanone | 3.2 ± 0.7 | 104 ± 15 |

| 2 | 2-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-ethanone | 24 ± 5.0 | 1199 ± 226 |

| 3 | 3-[4-(benzyl)-1-piperidin-1-yl]-1-propanone | 8.9 ± 1.3 | 234 ± 43 |

Computational Approaches to SAR/QSAR Modeling

Computational methods, including QSAR and molecular docking, are powerful tools for understanding the SAR of arylpiperazine derivatives and for the rational design of new compounds with improved pharmacological properties. These in silico techniques can predict the biological activity of novel compounds based on their molecular structures and can provide insights into the molecular interactions between ligands and their receptor targets. acs.org

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. mdpi.com For arylpiperazines, QSAR studies have been successfully applied to model their affinity for various receptors, including the 5-HT1A receptor. nih.gov For instance, a hologram QSAR (HQSAR) study on a series of arylpiperazine 5-HT1A receptor ligands resulted in a statistically significant model that could accurately predict the binding affinities of an external test set of compounds. nih.gov

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a receptor. researchgate.net These studies have been employed to investigate the binding modes of arylpiperazine derivatives at dopamine D2 and serotonin 5-HT1A receptors. nih.govresearchgate.net Docking analyses have highlighted the importance of interactions such as hydrogen bonds between the protonated piperazine nitrogen and aspartate residues in the receptor, as well as hydrophobic and aromatic interactions. researchgate.netnih.gov

The following table shows an example of experimental versus predicted activity from a QSAR study on arylpiperazine derivatives as inhibitors of the Serotonin Transporter (SERT).

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| 1 | 7.886 | 7.935 | -0.049 |

| 2 | 7.619 | 7.558 | 0.061 |

| 3 | 7.481 | 7.488 | -0.007 |

| 4 | 7.301 | 7.221 | 0.080 |

| 5 | 7.130 | 7.112 | 0.018 |

Metabolic Fate and Biotransformation Research

In Vivo Metabolic Pathways of Arylpiperazine Derivatives

In vivo studies, primarily in rat models, have been instrumental in mapping the metabolic pathways of arylpiperazine derivatives. For 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a compound structurally similar to 1-(4-ethoxyphenyl)piperazine (B1581692), the primary in vivo metabolic pathway identified in male Wistar rats is O-demethylation. nih.gov This reaction converts the parent compound into 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov In addition to this major pathway, degradation of the piperazine (B1678402) moiety itself has also been observed. nih.gov

Generally, arylpiperazine derivatives undergo extensive metabolism, both pre-systemic and systemic. nih.gov A common metabolic route is N-dealkylation, which is often dependent on the CYP3A4 enzyme, leading to the formation of 1-aryl-piperazine metabolites. nih.gov Once formed, these metabolites are distributed widely in tissues and are subsequently biotransformed, primarily through oxidation reactions. nih.gov The electron-rich nitrogen atoms and the carbons alpha to them are frequent targets for metabolic processes. researchgate.net Common biotransformations observed for aliphatic nitrogen heterocycles like piperazine include N-oxidation, oxidative N-dealkylation, ring oxidation, and ring opening. researchgate.net

In Vitro Metabolic Studies Using Hepatic Microsomes

In vitro methods are essential for investigating metabolic pathways and predicting the in vivo metabolism of compounds. nih.gov Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), are widely used for these studies. nih.govresearchgate.net Such experiments allow for the determination of metabolic stability and the identification of metabolites. nih.gov

For arylpiperazine derivatives, in vitro studies using human and mouse liver subcellular fractions have identified several major metabolic pathways. These include the aliphatic hydroxylation of the piperazine ring and its subsequent oxidation. frontiersin.org In some cases, metabolism on the piperazine moiety can lead to various ring-cleaved derivatives. frontiersin.org Studies using mouse liver S9 fractions for 1-phenylpiperazine (B188723) derivatives have detected metabolites resulting from aromatic ring oxidation. nih.gov

Specifically for 1-(4-methoxyphenyl)piperazine (MeOPP), in vitro studies using pooled human liver microsomes (pHLM) have confirmed that O-demethylation is the major metabolic step. nih.gov These studies provide a controlled environment to measure reaction kinetics and identify the specific enzymes involved in the biotransformation process. nih.gov

Identification of Cytochrome P450 (CYP) Isoenzymes in Piperazine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast number of compounds. researchgate.netdovepress.com Identifying the specific CYP isoenzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. dovepress.com The most significant isoenzymes in drug biotransformation include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. dovepress.com

Research on arylpiperazine derivatives indicates that multiple CYP isoenzymes are involved in their metabolism. nih.gov CYP3A4 is often responsible for the initial N-dealkylation of many arylpiperazine compounds. nih.gov The subsequent oxidation of the resulting 1-aryl-piperazine metabolites is primarily carried out by CYP2D6. nih.gov The expression and activity of CYP3A4 and CYP2D6 can vary widely among individuals, leading to differences in metabolite-to-parent drug ratios. nih.gov

The reaction was catalyzed by cDNA-expressed human CYP2D6. nih.gov

The CYP2D6-specific chemical inhibitor, quinidine, significantly inhibited the formation of the O-demethylated metabolite in pooled human liver microsomes. nih.gov

Metabolism was significantly lower in liver microsomes from donors with a CYP2D6 poor metabolizer genotype. nih.gov

The kinetic parameters for this key metabolic step have been determined, as shown in the table below.

| Enzyme Source | Apparent Km (μM) | Vmax |

|---|---|---|

| cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |

Data sourced from Xenobiotica, 2004. nih.gov

Metabolic Stability and Biotransformation Products

Metabolic stability is a critical parameter that influences the pharmacokinetic properties of a compound. In vitro assays using liver microsomes are commonly conducted to determine a compound's half-life and predict its metabolic clearance. frontiersin.org For arylpiperazine derivatives, metabolic stability can be influenced by structural modifications. nih.gov The significant inter-individual variability in the activity of CYP3A4 and CYP2D6 also affects the metabolic profile and stability of these compounds in the body. nih.gov

The biotransformation of arylpiperazine derivatives leads to several types of products. The primary products resulting from the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) are formed through two main processes:

O-demethylation: This major metabolic step yields 1-(4-hydroxyphenyl)piperazine (4-HO-PP). nih.gov

Piperazine Ring Degradation: This pathway leads to the breakdown of the piperazine structure. nih.gov

More broadly for the arylpiperazine class, the following biotransformation products have been identified:

Hydroxylated Metabolites: Formed via oxidation, often mediated by CYP2D6. nih.gov

N-dealkylated Metabolites: Resulting from CYP3A4 activity, which cleaves alkyl chains from the piperazine nitrogen. nih.gov

Piperazine Ring-Cleaved Derivatives: Products of more extensive modification of the piperazine moiety. frontiersin.org

These metabolites are typically more polar than the parent compound, facilitating their excretion from the body.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques (GC-MS, HPLC-UV/DAD/ELSD, LC-MS/MS) for Analysis and Quantification

Chromatographic methods are fundamental for separating 1-(4-Ethoxyphenyl)piperazine (B1581692) from complex matrices and quantifying its presence. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical question.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds and is widely used in forensic drug analysis. unodc.org For piperazine (B1678402) derivatives, direct analysis can sometimes be challenging, and derivatization is often employed to improve chromatographic behavior. nih.gov The electron ionization (EI) mass spectra of arylpiperazines are characterized by specific fragmentation patterns, typically involving cleavage of the piperazine ring, which aids in structural confirmation. nih.govresearchgate.net The fragmentation of the ethoxyphenyl moiety would also produce characteristic ions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like 1-(4-Ethoxyphenyl)piperazine hydrochloride. unodc.org Reversed-phase chromatography, often using a C18 column, is the most common approach. unodc.orggoogle.com Detection can be achieved using various detectors. A Diode-Array Detector (DAD) provides spectral information across a range of wavelengths, aiding in peak purity assessment and identification. An Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes, though it is less common for this class of compounds than UV-based detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of piperazine derivatives in complex biological matrices. nih.govresearchgate.net The technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. Using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored, providing a high degree of confidence in both identification and quantification. nih.gov This method is particularly valuable in forensic toxicology for the confirmation of piperazine designer drugs. nih.gov

Table 1: Representative Chromatographic Conditions for Arylpiperazine Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Key Application |

|---|---|---|---|---|

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) researchgate.net | Helium nih.gov | Mass Spectrometer (EI mode) | Identification in seized materials, purity assessment. unodc.org |

| HPLC-DAD | Octadecyl silica (C18) unodc.org | Acetonitrile/Phosphate Buffer Gradient google.com | Diode-Array Detector (DAD) | Quantification in pharmaceutical preparations, purity testing. nih.gov |

| LC-MS/MS | C18 or similar reversed-phase | Acetonitrile/Formic Acid or Ammonium Formate | Triple Quadrupole Mass Spectrometer | Trace quantification in biological fluids (blood, urine). nih.gov |

Spectroscopic Characterization Methods in Research (e.g., NMR, IR, UV/Vis)

Spectroscopic methods provide detailed information about the molecular structure of 1-(4-Ethoxyphenyl)piperazine, serving as an orthogonal technique to chromatography for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), distinct doublets for the protons on the para-substituted aromatic ring, and signals corresponding to the methylene protons of the piperazine ring.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the two carbons of the ethoxy group, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the two distinct carbons of the piperazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-(4-Ethoxyphenyl)piperazine would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching vibrations.

Aliphatic C-H stretching from the piperazine and ethoxy groups.

C-O-C (ether) stretching.

C-N stretching from the piperazine ring.

Aromatic C=C bending and stretching vibrations. These spectra provide a unique "fingerprint" that can be used for identification when compared to a reference standard. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. Arylpiperazines exhibit distinct absorption maxima. For example, the closely related compound 1-(4-methoxyphenyl)piperazine (B173029) shows absorption maxima at approximately 204, 241, and 294 nm. caymanchem.com 1-(4-Ethoxyphenyl)piperazine is expected to have a very similar UV absorption profile, which is useful for detection in HPLC-UV systems. nih.gov

Table 2: Expected Spectroscopic Data for 1-(4-Ethoxyphenyl)piperazine

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for ethoxy (CH₃ triplet, CH₂ quartet), aromatic (AA'BB' system), and piperazine (two multiplets) protons. |

| ¹³C NMR | Resonances for ethoxy, aromatic, and piperazine carbons. |

| IR (cm⁻¹) | Bands for aromatic C-H, aliphatic C-H, C-O-C ether, C-N, and C=C aromatic stretches. |

| UV/Vis (λₘₐₓ) | Absorption maxima expected around 200-300 nm, characteristic of the substituted phenyl ring. caymanchem.com |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, particularly for GC-MS analysis. For piperazines, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. nih.gov

Common strategies include:

Acylation: Reacting the secondary amine of the piperazine ring with an acylating agent, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). oup.com This process replaces the active hydrogen on the nitrogen with a larger, non-polar group, which reduces peak tailing and can introduce unique mass fragments for better mass spectrometric differentiation between isomers. oup.comnih.gov

Silylation: Using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to introduce a trimethylsilyl (TMS) group. This is another effective way to improve the GC-amenability of the compound. researchgate.net

Derivatization for HPLC-UV: For piperazines lacking a strong chromophore or when high sensitivity is needed, derivatization with a UV-active reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be performed. researchgate.net This creates a derivative that absorbs strongly at a specific wavelength, allowing for sensitive detection using a standard HPLC-UV setup.

Applications in Forensic and Research-Oriented Chemical Characterization

The analytical methods described are critically important in both forensic science and chemical research.

Forensic Applications: Arylpiperazines, including compounds structurally similar to 1-(4-Ethoxyphenyl)piperazine, have appeared on the illicit drug market as new psychoactive substances (NPS), often sold as "designer drugs" or substitutes for substances like MDMA. unodc.orgojp.gov

Identification of Seized Materials: Forensic laboratories use GC-MS and spectroscopic techniques (like IR) to unambiguously identify piperazines in seized tablets, capsules, and powders. unodc.org The ability to differentiate between closely related isomers is a significant challenge and a key goal of forensic analysis. oup.com

Toxicology: LC-MS/MS is the gold standard for detecting and quantifying piperazine derivatives in biological samples (e.g., blood, urine) in cases of suspected drug use or overdose. nih.gov

Research Applications: In a research context, these analytical techniques are essential for:

Synthesis Confirmation: After synthesizing new arylpiperazine derivatives, chemists use NMR, MS, and IR to confirm that the correct structure has been produced and to assess its purity. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers synthesize series of related compounds and use analytical methods to ensure their identity before biological testing. This allows for the systematic study of how structural modifications affect the compound's interaction with biological targets like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com

Metabolism Studies: LC-MS/MS is employed to identify the metabolites of parent drug compounds in in vitro and in vivo systems, which is crucial for understanding their pharmacological and toxicological profiles. unodc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is crucial for understanding the mechanism of action of drugs and for designing new, more potent ligands. Arylpiperazine derivatives are known to interact with a variety of G protein-coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. mdpi.com

Docking studies on various arylpiperazine derivatives have revealed common interaction patterns. nih.govnih.govfrontiersin.org The protonated nitrogen atom of the piperazine (B1678402) ring often forms a key ionic or hydrogen bond interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic GPCRs. mdpi.com The aryl group (ethoxyphenyl) typically engages in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the receptor binding site. nih.govnih.gov

For example, docking studies of arylpiperazine derivatives as potential androgen receptor (AR) antagonists showed that the compounds bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.govnih.gov Similarly, docking of phenylpiperazine analogs into dopamine (B1211576) D2 and D3 receptors highlighted the importance of specific substitutions on the phenyl ring for achieving receptor subtype selectivity. nih.gov These simulations help rationalize the structure-activity relationships observed experimentally and guide the design of derivatives with improved affinity and selectivity. frontiersin.orgbohrium.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The biological activity of a flexible molecule like 1-(4-ethoxyphenyl)piperazine (B1581692) is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformers of a molecule in different environments. njit.edu For piperazine derivatives, the six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. The N-aryl substituent can occupy either an axial or equatorial position. Computational studies on N-(4-methoxyphenyl) piperazine isomers have explored their conformational landscapes, revealing the preferred geometries. researchgate.net The relative orientation of the ethoxyphenyl ring with respect to the piperazine ring is also critical for fitting into the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal the stability of the docked pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the binding process. For a compound like 1-(4-ethoxyphenyl)piperazine hydrochloride, MD simulations could be used to study the stability of its interaction with a target receptor, such as a serotonin (B10506) or dopamine receptor, confirming the key interactions predicted by docking and revealing the dynamic nature of the binding. nih.gov

Prediction of Pharmacological Profiles and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.netijraw.com

Pharmacological Profile: Based on its structural similarity to known psychoactive compounds like pMeOPP, 1-(4-ethoxyphenyl)piperazine is predicted to act as a ligand for serotonin and dopamine receptors. caymanchem.com The arylpiperazine scaffold is a well-known "privileged structure" for targeting aminergic GPCRs. mdpi.com

ADMET Properties: Various computational models (e.g., SwissADME, pkCSM) can predict key pharmacokinetic parameters. nih.govresearchgate.net

Absorption: Arylpiperazines generally exhibit good oral bioavailability. Predictions often assess compliance with Lipinski's "Rule of Five," which suggests properties consistent with good membrane permeability and absorption. mdpi.com

Distribution: The blood-brain barrier (BBB) permeability is a crucial parameter for centrally acting drugs. Arylpiperazines often show good potential for crossing the BBB. researchgate.net

Metabolism: The metabolism of the closely related 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP) has been studied, showing that the primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502), a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6. nih.gov A similar O-deethylation pathway is highly probable for 1-(4-ethoxyphenyl)piperazine.

Excretion: The compound and its metabolites are expected to be excreted primarily through the renal system.

Toxicity: In silico toxicity predictions can assess potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govresearchgate.net While specific predictions for this compound are not available, piperazine derivatives are generally well-tolerated, though some can have off-target effects.

| ADMET Parameter | Prediction for this compound |

| Absorption | Likely good oral absorption, compliant with Lipinski's Rule of Five. mdpi.com |

| Distribution | Predicted to cross the blood-brain barrier (BBB). researchgate.net |

| Metabolism | Expected to undergo O-deethylation via CYP450 enzymes (likely CYP2D6). nih.gov |

| Excretion | Renal excretion of the parent compound and its metabolites. |

| Toxicity | Potential for off-target effects common to arylpiperazines; specific predictions required. |

Future Research Perspectives and Unexplored Avenues for 1 4 Ethoxyphenyl Piperazine Hydrochloride

Targeted Synthesis of Novel Analogues

The flexible nature of the arylpiperazine core allows for extensive chemical modification to refine pharmacological profiles. researchgate.net Future synthetic strategies will focus on creating novel analogues of 1-(4-Ethoxyphenyl)piperazine (B1581692) with improved potency, selectivity, and pharmacokinetic properties.

Classic strategies for creating 1,4-disubstituted piperazines often involve stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net Modern approaches offer more efficient routes. Key synthetic methods for generating N-arylpiperazines include Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com An alternative involves constructing the piperazine (B1678402) ring from a suitable aniline (B41778) and bis-(2-haloethyl)amine. mdpi.comsci-hub.st

Future synthetic efforts can be directed towards two main areas of the 1-(4-Ethoxyphenyl)piperazine hydrochloride structure:

Modification of the Ethoxyphenyl Ring: Introducing a variety of substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenyl ring can modulate the electronic properties and steric bulk of the molecule. bg.ac.rs This can fine-tune receptor binding affinity and selectivity. For instance, bioisosteric replacement of the ethoxy group with other functionalities could lead to analogues with distinct pharmacological activities. tandfonline.com

Derivatization of the Second Piperazine Nitrogen: The unsubstituted nitrogen atom of the piperazine ring is a prime site for introducing diverse chemical moieties. This can be achieved through N-alkylation using alkyl halides, reductive amination with aldehydes, or the reduction of carboxamides. nih.gov Linking this nitrogen to various cyclic or acyclic structures can expand the molecule's interaction with biological targets and significantly alter its therapeutic potential. nih.govnih.gov

A summary of potential synthetic strategies is presented below:

| Strategy | Description | Key Reagents/Conditions | Potential Outcome |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form the N-aryl bond between a substituted bromobenzene (B47551) and piperazine. organic-chemistry.org | Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base. | Efficient synthesis of diverse ethoxyphenyl analogues. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of piperazine with an activated aryl halide (e.g., containing nitro groups) to form the N-aryl bond. mdpi.com | Electron-deficient aryl halide, base. | Synthesis of analogues with specific electronic properties. |

| Reductive Amination | Two-step process where an amine reacts with a carbonyl compound to form an imine, which is then reduced to an amine. Used for N-alkylation of the second piperazine nitrogen. nih.gov | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3). | Introduction of a wide variety of alkyl substituents. |

| Amide Coupling | Formation of an amide bond between the second piperazine nitrogen and a carboxylic acid, followed by optional reduction. | Carboxylic acid, coupling agent (e.g., HATU, PPAA). bg.ac.rsnih.gov | Creation of analogues with extended linkers and functional groups. |

Investigation of Less Explored Pharmacological Targets

Arylpiperazine derivatives are renowned for their activity at serotonin (B10506) and dopamine (B1211576) receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov However, the structural versatility of this scaffold allows for interaction with a much broader range of biological targets. Future research should pivot towards investigating less conventional pharmacological pathways.

Recent studies have highlighted the potential of arylpiperazine derivatives in oncology. Certain compounds have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer. mdpi.comnih.gov The piperazine scaffold has been identified as critical for binding in some anticancer agents that act as tubulin polymerization inhibitors or vascular-disrupting agents. mdpi.com Furthermore, some quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors. mdpi.com

Other promising, less-explored areas for piperazine derivatives include:

Anti-inflammatory agents: Targeting pathways involved in inflammation.

Antiviral and Antimicrobial agents: The piperazine nucleus is found in various compounds with antibacterial, antifungal, and anti-HIV properties. researchgate.net

Neuroprotective agents: Exploring mechanisms beyond traditional neurotransmitter modulation, such as protecting neurons from oxidative stress or beta-amyloid-induced toxicity. nih.govnih.gov

G Protein-Coupled Receptors (GPCRs): While serotonin and dopamine receptors are GPCRs, a vast number of non-sensory GPCRs remain "orphan" receptors with unidentified ligands. celtarys.com Screening piperazine libraries against these orphan GPCRs could uncover novel therapeutic targets for a range of diseases. eurekaselect.com

Advanced Metabolic Profiling and Enzyme Kinetics

Understanding a drug's metabolic fate is crucial for predicting its efficacy, potential for drug-drug interactions, and safety. For arylpiperazine derivatives, metabolism is often extensive and can lead to the formation of active metabolites. nih.gov

The primary metabolic pathways for many arylpiperazines involve cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. nih.gov Common metabolic reactions include N-dealkylation, which can produce 1-aryl-piperazine metabolites, and aromatic hydroxylation, which is often mediated by CYP2D6. nih.gov The piperazine moiety itself can also be a site for metabolism. frontiersin.org Some studies have noted that piperazine analogues can exhibit significant inhibitory activity against various CYP isoenzymes, highlighting the potential for drug-drug interactions. researchgate.net

Future research should employ advanced analytical techniques for a more comprehensive metabolic profile.

High-Resolution Mass Spectrometry (HR-MS): Modern HR-MS platforms, such as tribrid systems, offer superior accuracy and sensitivity for detecting and structurally elucidating metabolites, even those present in low concentrations or masked by high biological background. acs.orgcreative-biolabs.com

Radiolabeling Studies: Using micro-tracer doses of radiolabeled compounds in early clinical studies can provide definitive and quantitative data on all metabolites, helping to establish a complete picture of the drug's disposition. tandfonline.comwuxiapptec.com

In Vitro Systems: Investigating metabolism using a panel of in vitro systems (liver microsomes, S9 fractions, hepatocytes, and recombinant enzymes) from multiple species can help identify metabolic pathways and potential reactive intermediates early in development. frontiersin.org

Detailed enzyme kinetic studies are also essential. Determining key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the specific CYP enzymes responsible for metabolizing this compound and its analogues will provide quantitative insights into their metabolic clearance and potential for saturable metabolism.

Development of High-Throughput Screening (HTS) Assays for Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify "hits" with desired biological activity. pharmasalmanac.compharmtech.com The development of robust and efficient HTS assays is critical for exploring the therapeutic potential of large libraries of newly synthesized this compound derivatives.

Given that GPCRs are a major target class for arylpiperazines, developing cell-based HTS assays is a key strategy. celtarys.com These assays can be designed to measure the downstream consequences of receptor activation, such as changes in the concentration of secondary messengers. nih.gov

| Assay Type | Principle | Target Class | Advantages |

| Radioligand Binding Assay | Measures the ability of a test compound to displace a radiolabeled ligand from its receptor. | GPCRs, Ion Channels | Provides direct information on binding affinity. |

| Calcium Flux Assay | Uses fluorescent dyes to detect changes in intracellular calcium levels following activation of Gq-coupled GPCRs. | Gq-coupled GPCRs | High signal-to-noise ratio, amenable to automation. |

| cAMP Assay | Measures the accumulation or inhibition of cyclic AMP, a key second messenger for Gs- and Gi-coupled GPCRs. | Gs/Gi-coupled GPCRs | Widely used, multiple detection formats (e.g., FRET, luminescence). |

| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a specific signaling pathway. | Various (GPCRs, Nuclear Receptors) | Can measure integrated cellular response over time. |

| High-Content Screening (HCS) | Uses automated imaging and analysis to quantify multiple cellular parameters simultaneously (e.g., protein localization, cell morphology). scdiscoveries.com | Multiple Targets | Provides detailed, multi-parametric data on compound effects. |

| Affinity Mass Spectrometry | A label-free approach that uses mass spectrometry to detect the binding of small molecules to target proteins within cell membranes. rsc.org | GPCRs | Can identify both orthosteric and allosteric modulators without requiring labeled ligands. rsc.org |

Automation is pivotal to the success of HTS, integrating robotic liquid handling, plate management, and data analysis to ensure precision, minimize human error, and maximize throughput. pharmasalmanac.comscdiscoveries.comdispendix.com The miniaturization of assays reduces the consumption of costly reagents and valuable test compounds. pharmtech.com

Application of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov These computational tools can be applied at multiple stages of the discovery pipeline for piperazine derivatives.

Predictive Modeling: ML algorithms, such as Random Forest, can be trained on existing datasets of piperazine compounds to build models that predict biological activity, physicochemical properties (like solubility and bioavailability), and potential toxicity. usmsystems.comnih.gov These models can be used to virtually screen large libraries of proposed analogues, prioritizing the most promising candidates for synthesis and testing.

Generative AI for de novo Design: Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. usmsystems.com These models can be trained on the vast chemical space of known bioactive molecules and then tasked with generating novel piperazine-based structures that are optimized for specific properties, such as high predicted affinity for a target and good synthesizability. mit.edufiercebiotech.com Some advanced frameworks can even simultaneously design a molecule and propose a viable synthetic route. myscience.org

Target Identification and Validation: AI models can analyze vast amounts of biomedical literature, genomic, and proteomic data to identify and validate novel biological targets for which piperazine derivatives might be effective. usmsystems.com

The integration of AI with automated HTS platforms creates a powerful feedback loop. AI can prioritize compounds for screening, and the experimental HTS data can then be used to retrain and refine the AI models, leading to increasingly accurate predictions and more efficient discovery cycles. pharmtech.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)piperazine hydrochloride, and how can its purity be validated?

- Synthesis : A common method involves cyclo-condensation reactions. For example, reacting β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) with 4-ethoxyaniline in aqueous conditions without catalysts, followed by HCl treatment to isolate the hydrochloride salt .

- Purity Validation : Use reverse-phase HPLC (RP-HPLC) with UV detection (e.g., λ = 254 nm) and a C18 column for analytical separation. Validate purity (>95%) using calibration curves and spiked samples . Confirm structural integrity via H NMR (e.g., characteristic piperazine ring protons at δ 2.5–3.5 ppm) and IR spectroscopy (N-H stretch at ~3300 cm) .

Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?

- UV-Vis Spectroscopy : Monitor electronic transitions of the ethoxyphenyl group (λ ~270–290 nm) to assess stability under varying pH and temperature .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 253.1 for CHNO·HCl) and detect degradation products .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates between diethanolamine derivatives and 4-ethoxyaniline .

- Catalyst Screening : Test mild bases (e.g., KCO) to accelerate cyclization while minimizing side reactions like hydrolysis .

- Temperature Control : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation .

Q. What structural modifications to the piperazine core or substituents could enhance biological activity or selectivity?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to modulate receptor binding affinity, as seen in 1-(4-Fluorophenyl)piperazine derivatives .

- Piperazine Ring Expansion : Replace piperazine with homopiperazine to study steric effects on PDE5 inhibition, mimicking Vardenafil analogs .

- N-Alkylation : Add methyl or ethyl groups to the piperazine nitrogen to improve lipophilicity and blood-brain barrier penetration .

Q. How can contradictory data on receptor binding or metabolic stability be resolved in preclinical studies?

- Receptor Profiling : Use competitive radioligand binding assays (e.g., H-labeled 5-HT or D receptors) to quantify affinity (K) and rule off-target effects .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

- Species-Specific Differences : Compare pharmacokinetic profiles in rodents vs. primates to validate translational relevance .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to prevent inhalation of fine particles (P312 precaution) .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 disposal code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.